![molecular formula C12H11NO2S B140869 2-[4-(Thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-32-0](/img/structure/B140869.png)
2-[4-(Thiazol-2-yl)phenyl]propionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Thiazol-2-yl)phenyl]propionic acid, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. TPCA-1 is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, which is a key regulator of inflammation and immune responses.
Mecanismo De Acción
2-[4-(Thiazol-2-yl)phenyl]propionic Acid inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid binds to the ATP-binding site of IKKβ, which is a kinase that phosphorylates IκBα, and prevents its activation. This results in the accumulation of IκBα and the inhibition of NF-κB activation.
Efectos Bioquímicos Y Fisiológicos
2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking NF-κB activation. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid also enhances the anti-tumor activity of chemotherapy drugs by inhibiting NF-κB activation in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(Thiazol-2-yl)phenyl]propionic Acid is a potent and selective inhibitor of NF-κB activation, which makes it a valuable tool for studying the role of NF-κB in various biological processes. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to have low toxicity in vitro and in vivo, which makes it a safe tool for scientific research. However, 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has a relatively short half-life in vivo, which limits its use in long-term experiments.
Direcciones Futuras
For the use of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid in scientific research include studying the role of NF-κB in other biological processes, developing more potent and selective inhibitors, and using 2-[4-(Thiazol-2-yl)phenyl]propionic Acid in combination with other drugs.
Métodos De Síntesis
The synthesis of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid involves the condensation of 2-bromo-4-(thiazol-2-yl)phenylboronic acid with 2-bromo propionic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to obtain 2-[4-(Thiazol-2-yl)phenyl]propionic Acid. The yield of 2-[4-(Thiazol-2-yl)phenyl]propionic Acid can be improved by optimizing the reaction conditions, such as the reaction temperature and solvent.
Aplicaciones Científicas De Investigación
2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been widely used in scientific research to study the role of NF-κB in various biological processes, such as inflammation, immune response, and cancer. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 2-[4-(Thiazol-2-yl)phenyl]propionic Acid has also been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical models.
Propiedades
Número CAS |
132483-32-0 |
|---|---|
Nombre del producto |
2-[4-(Thiazol-2-yl)phenyl]propionic Acid |
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11NO2S/c1-8(12(14)15)9-2-4-10(5-3-9)11-13-6-7-16-11/h2-8H,1H3,(H,14,15) |
Clave InChI |
WFIOEZDXTVJKMT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=NC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



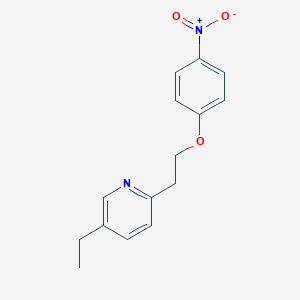
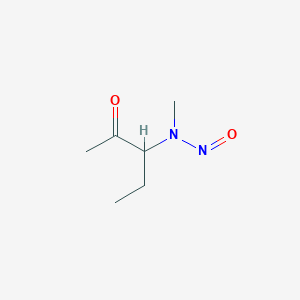
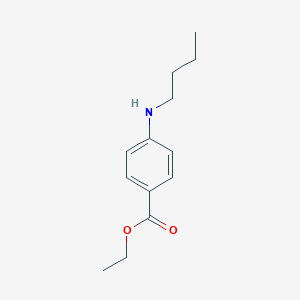
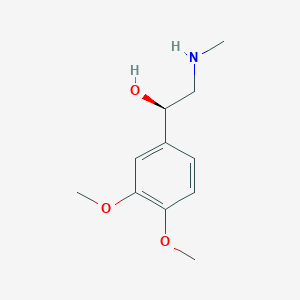
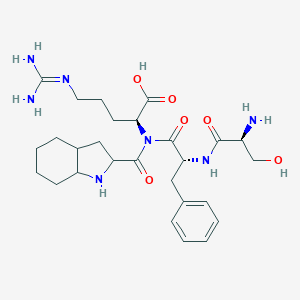
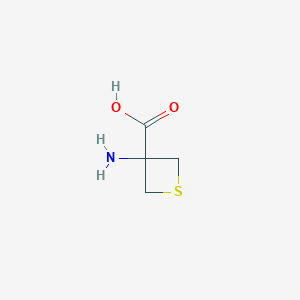
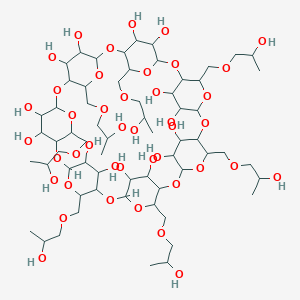
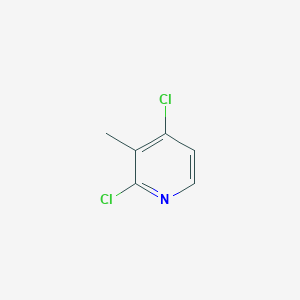
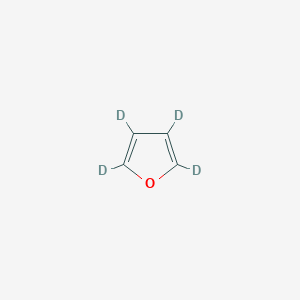
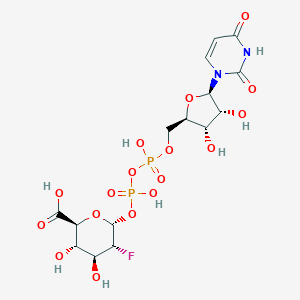

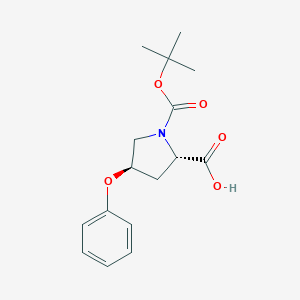
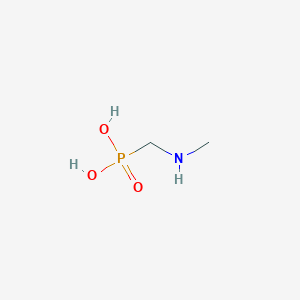
![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)